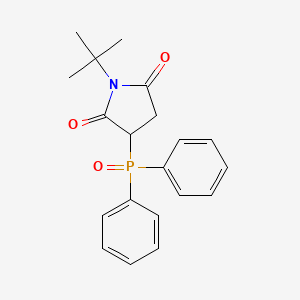![molecular formula C11H11NO6 B14190677 N-[3-(Furan-2-yl)acryloyl]-L-aspartic acid CAS No. 833485-53-3](/img/structure/B14190677.png)
N-[3-(Furan-2-yl)acryloyl]-L-aspartic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[3-(Furan-2-yl)acryloyl]-L-aspartic acid: is a compound that features a furan ring attached to an acrylamide moiety, which is further linked to L-aspartic acid
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(Furan-2-yl)acryloyl]-L-aspartic acid typically involves the following steps:
Formation of the Furan-2-yl Acrylamide: This step involves the reaction of furan-2-carboxaldehyde with an appropriate acrylamide precursor under basic conditions to form the furan-2-yl acrylamide intermediate.
Coupling with L-Aspartic Acid: The furan-2-yl acrylamide is then coupled with L-aspartic acid using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like DIPEA (N,N-diisopropylethylamine).
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for the coupling step and advanced purification techniques such as crystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
N-[3-(Furan-2-yl)acryloyl]-L-aspartic acid can undergo various types of chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The acrylamide moiety can be reduced to form the corresponding amine.
Substitution: The furan ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Halogenation can be achieved using halogens (Cl2, Br2) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3).
Major Products
Oxidation: Furan-2,3-dione derivatives.
Reduction: Corresponding amine derivatives.
Substitution: Halogenated or nitrated furan derivatives.
Wissenschaftliche Forschungsanwendungen
N-[3-(Furan-2-yl)acryloyl]-L-aspartic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biological targets.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials with specific properties, such as polymers and coatings.
Wirkmechanismus
The mechanism of action of N-[3-(Furan-2-yl)acryloyl]-L-aspartic acid involves its interaction with specific molecular targets and pathways. The furan ring can participate in π-π stacking interactions with aromatic residues in proteins, while the acrylamide moiety can form covalent bonds with nucleophilic amino acid residues. This dual interaction can modulate the activity of enzymes and receptors, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-[3-(Furan-2-yl)acryloyl]-L-phenylalanyl-glycyl-glycine: Similar structure but with a different amino acid sequence.
3-(Furan-2-yl)acrylic acid: Lacks the aspartic acid moiety.
Ethyl 3-(Furan-2-yl)propanoate: Contains a propanoate group instead of the acrylamide moiety.
Uniqueness
N-[3-(Furan-2-yl)acryloyl]-L-aspartic acid is unique due to its combination of a furan ring, acrylamide moiety, and L-aspartic acid. This unique structure allows it to interact with a wide range of biological targets and participate in diverse chemical reactions, making it a versatile compound for various applications.
Eigenschaften
CAS-Nummer |
833485-53-3 |
|---|---|
Molekularformel |
C11H11NO6 |
Molekulargewicht |
253.21 g/mol |
IUPAC-Name |
(2S)-2-[3-(furan-2-yl)prop-2-enoylamino]butanedioic acid |
InChI |
InChI=1S/C11H11NO6/c13-9(4-3-7-2-1-5-18-7)12-8(11(16)17)6-10(14)15/h1-5,8H,6H2,(H,12,13)(H,14,15)(H,16,17)/t8-/m0/s1 |
InChI-Schlüssel |
DEIHXMITDVTNIF-QMMMGPOBSA-N |
Isomerische SMILES |
C1=COC(=C1)C=CC(=O)N[C@@H](CC(=O)O)C(=O)O |
Kanonische SMILES |
C1=COC(=C1)C=CC(=O)NC(CC(=O)O)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2,4,6-Trimethyl-N-[4-(2-phenylethenyl)phenyl]aniline](/img/structure/B14190601.png)
![3-{1-[(Prop-2-en-1-yl)amino]ethylidene}oxolan-2-one](/img/structure/B14190611.png)




![N-[3-(Diethylamino)butyl]thiourea](/img/structure/B14190641.png)
![11-{(E)-[(Pyren-2-yl)methylidene]amino}undecanoic acid](/img/structure/B14190642.png)


![3-(3-benzoylphenyl)-N-[(E)-hydrazinylidenemethyl]prop-2-enamide](/img/structure/B14190656.png)



